molecular formula C13H24N2O3 B2800316 tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1251009-52-5

tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B2800316
CAS RN: 1251009-52-5
M. Wt: 256.346
InChI Key: DMYDETRMQVZCEQ-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, also known as TBN, is a spirocyclic compound that has been studied extensively in recent years due to its potential applications in various fields of research. TBN is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it may also interact with specific receptors in the brain to produce its neuroprotective effects.
Biochemical and Physiological Effects:
tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity in the brain, and the reduction of oxidative stress. tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several advantages for use in lab experiments, including its high yield and purity, its stability under normal conditions, and its potent activity against cancer cells and neuroprotective effects. However, tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate also has some limitations, including its relatively complex synthesis method and limited availability in some regions.

Future Directions

There are several potential future directions for research on tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, including the development of new synthetic methods to improve yield and purity, the investigation of its potential as an anticancer drug, and the exploration of its neuroprotective effects in animal models of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate and to identify any potential side effects or toxicity associated with its use.
Conclusion:
Tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, or tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, is a spirocyclic compound that has shown promise in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has potent activity against cancer cells and exhibits neuroprotective effects, making it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves the reaction of tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate with formaldehyde and ammonia. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate obtained from this reaction is high, and the purity of the compound is also excellent, making it suitable for various research applications.

Scientific Research Applications

Tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been studied extensively in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been found to exhibit potent activity against certain types of cancer cells, making it a potential candidate for anticancer drug development. tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)6-4-5-10(7-14)17-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYDETRMQVZCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

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